REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>CO.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)=[O:17])[CH2:14][CH2:15]2)=[CH:8][CH:9]=1
|
Name
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|
Quantity
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11.28 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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1 g
|
Type
|
catalyst
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Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
Then the mixture is filtered
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Type
|
CUSTOM
|
Details
|
to remove the catalyst, 70 mL of 1 N aqueous hydrochloric acid
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Type
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ADDITION
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Details
|
are added
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |